7-Pyrimidin-5-yl-1,2-benzoxazol-3-amine
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Overview
Description
7-Pyrimidin-5-yl-1,2-benzoxazol-3-amine is a heterocyclic compound that features both pyrimidine and benzoxazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Pyrimidin-5-yl-1,2-benzoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-amino-2-hydroxybenzoic acid with pyrimidine-5-carboxylic acid under dehydrating conditions . The reaction is often facilitated by reagents such as phosphorus oxychloride or polyphosphoric acid, which promote the formation of the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the employment of green chemistry principles, such as solvent recycling and energy-efficient processes, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-Pyrimidin-5-yl-1,2-benzoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
7-Pyrimidin-5-yl-1,2-benzoxazol-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its antitumor and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 7-Pyrimidin-5-yl-1,2-benzoxazol-3-amine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This mechanism is particularly relevant in cancer treatment, where uncontrolled cell division is a hallmark .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly in CDK inhibition.
Pyrido[2,3-d]pyrimidin-4-one: Known for its antibacterial and antifungal properties
Uniqueness
7-Pyrimidin-5-yl-1,2-benzoxazol-3-amine is unique due to its dual presence of pyrimidine and benzoxazole rings, which confer distinct electronic and steric properties. This duality enhances its binding affinity and specificity towards certain biological targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C11H8N4O |
---|---|
Molecular Weight |
212.21 g/mol |
IUPAC Name |
7-pyrimidin-5-yl-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C11H8N4O/c12-11-9-3-1-2-8(10(9)16-15-11)7-4-13-6-14-5-7/h1-6H,(H2,12,15) |
InChI Key |
YPYMHDWYRNUNRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CN=CN=C3)ON=C2N |
Origin of Product |
United States |
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